molecular formula C12H20N2O4 B12894784 Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate CAS No. 7249-39-0

Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate

Cat. No.: B12894784
CAS No.: 7249-39-0
M. Wt: 256.30 g/mol
InChI Key: XUDNDDFKCDLIQT-UHFFFAOYSA-N
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Description

Diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl 2,3-dimethylsuccinate with hydrazine hydrate, which leads to the formation of the pyridazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine dicarboxylic acids, while reduction could produce dihydropyridazine esters.

Scientific Research Applications

Diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Diethyl pyridazine-1,2-dicarboxylate: Lacks the methyl groups at positions 4 and 5.

    Dimethyl pyridazine-1,2-dicarboxylate: Contains methyl groups but lacks the ethyl ester functionalities.

    Pyridazine-1,2-dicarboxylic acid: The parent compound without ester groups.

Uniqueness

Diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate is unique due to the presence of both ethyl ester and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that make it suitable for particular applications.

Properties

CAS No.

7249-39-0

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate

InChI

InChI=1S/C12H20N2O4/c1-5-17-11(15)13-7-9(3)10(4)8-14(13)12(16)18-6-2/h5-8H2,1-4H3

InChI Key

XUDNDDFKCDLIQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(=C(CN1C(=O)OCC)C)C

Origin of Product

United States

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